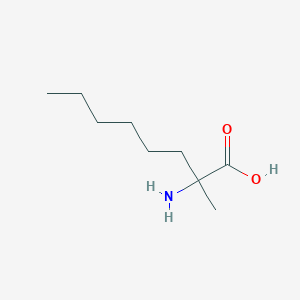

2-Amino-2-methyloctanoic acid

Description

Contextualizing 2-Amino-2-methyloctanoic Acid within Alpha-Amino Acid Chemistry

Alpha-amino acids are fundamental building blocks of proteins and play crucial roles in a vast array of biological processes. libretexts.org Their structure, which includes a central carbon atom (the α-carbon) bonded to an amino group, a carboxyl group, a hydrogen atom, and a variable side chain (R-group), dictates their function. libretexts.org In the case of this compound, the substitution of the α-hydrogen with a methyl group classifies it as an α,α-disubstituted amino acid. sci-hub.st This structural modification has profound implications for its chemical behavior.

The presence of the gem-dimethyl group introduces steric hindrance that significantly influences the conformational flexibility of peptides and proteins into which it is incorporated. wikipedia.org Unlike most natural amino acids (with the exception of glycine), this compound is chiral, with the (S)-enantiomer being the focus of much of the research. rcsb.org The Thorpe-Ingold effect, resulting from the gem-dimethyl group, makes compounds like this compound strong inducers of helical structures in peptides. wikipedia.org

The chemical properties of this compound are summarized in the table below:

| Property | Value |

| Molecular Formula | C9H19NO2 |

| Molecular Weight | 173.25 g/mol |

| CAS Number | 5472-93-5 |

| Melting Point | 280 °C |

| IUPAC Name | This compound |

Table 1: Chemical Properties of this compound. biosynth.comfluorochem.co.uk

Historical Perspectives on the Research of this compound and its Analogues

Research into α,α-disubstituted amino acids, including this compound and its analogues, has a history rooted in the exploration of non-proteinogenic amino acids and their potential applications. An early analogue, 2-aminoisobutyric acid (Aib), which is rare in terrestrial nature but found in meteorites and some fungal antibiotics, has been extensively studied for its ability to induce helical conformations in peptides. wikipedia.orgnasa.gov

The synthesis of the homologous series of 2-amino-2-methylalkanoic acids, from the butanoic to the octanoic acid derivative, was accomplished via the Strecker synthesis. sci-hub.st This method, along with others such as the amination of alpha-bromocarboxylic acids and the amidomalonate synthesis, has been instrumental in making these compounds available for research. libretexts.org

Investigations into analogues like 2-amino-3-methylhexanoic acid have revealed their natural occurrence in certain fungi and their potential as plant elicitors, inducing resistance to both biotic and abiotic stresses. mdpi.com While specific historical research on this compound is not as extensively documented as some of its shorter-chain counterparts, the foundational work on α,α-disubstituted amino acids has paved the way for its current exploration.

Significance of this compound in Contemporary Chemical and Biochemical Research

The unique structural characteristics of this compound lend it significant importance in modern research. Its incorporation into peptides allows for the study of conformational preferences and stereoselectivity. biosynth.com The steric bulk of the α-methyl group and the hydrophobic hexyl chain can be used to probe enzyme active sites and to design peptides with specific, stable secondary structures.

In the field of biocatalysis, noncanonical amino acids like this compound are being explored to engineer enzymes with enhanced properties. nih.gov By replacing canonical amino acids with these synthetic analogues, researchers can improve enzyme stability, activity, and selectivity. acs.org For instance, the introduction of amino acids with larger side chains has been shown to increase the thermostability of enzymes. acs.org

Furthermore, the study of such modified amino acids contributes to our understanding of protein folding and structure. The conformational constraints imposed by this compound can help in the design of peptidomimetics and other bioactive molecules. The development of synthetic routes to produce enantiomerically pure forms of this amino acid is an active area of research, often employing chiral auxiliaries or enzymatic resolutions. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-methyloctanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-3-4-5-6-7-9(2,10)8(11)12/h3-7,10H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGFZQSYGLIZHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40283092 | |

| Record name | 2-amino-2-methyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6173-77-9, 5472-93-5 | |

| Record name | NSC32832 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC29626 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-2-methyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 2 Methyloctanoic Acid and Its Analogues

Chemo-Enzymatic Approaches to 2-Amino-2-methyloctanoic Acid Synthesis

Chemo-enzymatic methods combine the selectivity of enzymatic reactions with the versatility of chemical synthesis to produce chiral compounds. These approaches are particularly effective for creating enantiopure amino acids and their derivatives.

Enzymatic resolution is a powerful technique for separating racemic mixtures. In the context of this compound, this often involves the use of lipases or amidases to selectively react with one enantiomer of a precursor molecule, allowing for the separation of the two.

For instance, lipases, such as those from Candida rugosa, have been successfully used in the resolution of 2-methylalkanoic acids through enantioselective esterification with long-chain alcohols. researchgate.net This method allows for the preparation of enantiomerically enriched (R)- and (S)-2-methyloctanoic acid. researchgate.net The efficiency of such resolutions can be influenced by the choice of alcohol and the control of water activity in the reaction medium. researchgate.net

Similarly, amidases can be employed in the resolution of α-disubstituted amino acid amides. A notable example is the use of an L-amidase from Mycobacterium neoaurum for the kinetic resolution of racemic α-alkyl-substituted amino acid amides. iupac.org This process yields the L-amino acid and the unreacted D-amino acid amide, which can then be separated. iupac.org The broad substrate specificity of these enzymes makes them valuable tools for producing a variety of enantiopure α,α-disubstituted amino acids.

A chemoenzymatic approach can also be utilized where one enantiomer is selectively hydrolyzed from a racemic mixture of esters or amides. For example, a hydrolase can perform a stereoselective hydrolysis on an ester, reacting with only one enantiomer to produce a chiral intermediate. google.comgoogle.com This kinetic resolution allows for the selective production of the desired chiral molecule. google.comgoogle.com

Table 1: Examples of Enzymatic Resolution for Amino Acid Precursors

| Enzyme Class | Substrate Type | Selective Reaction | Product(s) |

| Lipase | Racemic 2-methylalkanoic acids | Enantioselective esterification | Enantiomerically enriched acid and ester |

| Amidase | Racemic α-alkyl amino acid amides | Stereoselective hydrolysis | L-amino acid and D-amino acid amide |

| Hydrolase | Racemic esters | Stereoselective hydrolysis | Chiral acid and unreacted ester |

Biocatalysis offers sustainable and efficient routes to non-canonical amino acids (ncAAs), which are crucial in pharmaceutical development and protein engineering. frontiersin.orgacs.org Enzymes like transaminases are key players, catalyzing the production of enantiopure amines and amino acids. nih.govmdpi.com These biocatalytic cascades can reduce the number of synthetic steps and the need for intermediate purification. mdpi.com

The genetic incorporation of ncAAs into proteins is a powerful tool for studying enzyme mechanisms and creating novel biocatalysts. acs.orgnih.govnih.gov For example, the introduction of ncAAs can enhance enzyme stability and activity. nih.gov Amine transaminases (ATAs) are particularly versatile for synthesizing chiral primary amines and amino acids. mdpi.com The active site of ATAs contains two pockets that accommodate different substituents, influencing the stereochemical outcome of the reaction. mdpi.com

Furthermore, multi-enzyme cascade reactions are being developed for the efficient synthesis of ncAAs. frontiersin.org For instance, a one-pot system using L-threonine deaminase and a NADH-regeneration system has been developed for the production of L-2-aminobutyric acid. frontiersin.org Another approach involves the use of a nitrilase in combination with other enzymes for the synthesis of optically active β-substituted γ-amino acids. researchgate.net

Asymmetric Synthesis of this compound Stereoisomers

Asymmetric synthesis provides direct routes to enantiomerically pure compounds, avoiding the need for resolution of racemic mixtures. Various strategies have been developed for the asymmetric synthesis of this compound and its analogs, primarily involving chiral auxiliaries, stereoselective alkylation, and asymmetric hydrogenation.

Chiral auxiliaries are stereogenic groups temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy has been widely applied to the synthesis of α,α-disubstituted amino acids.

Another class of effective chiral auxiliaries is the SAMP/RAMP hydrazones, developed by Dieter Enders. orgsyn.org These auxiliaries are derived from (S)- or (R)-1-amino-2-methoxymethylpyrrolidine and are used to asymmetrically alkylate aldehydes and ketones. orgsyn.org Similarly, chiral amines derived from amino acids like phenylalanine and leucine (B10760876) have been used to synthesize chiral aldehydes, which can be precursors to the desired amino acids. uoa.gr The metalloenamines of these chiral amines can be alkylated to produce products with moderate to high enantiomeric excess. uoa.gr

Belokon's chiral auxiliary, (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB), has been employed in the synthesis of enantiopure (S)-2-amino-2-methyl-5-arylpent-4-ynoic acids. mdpi.com This method involves the formation of a chiral Ni(II) complex of an amino acid Schiff base, which is then alkylated. mdpi.com

Table 2: Common Chiral Auxiliaries in Asymmetric Amino Acid Synthesis

| Chiral Auxiliary | Type of Reaction | Key Feature |

| Evans Oxazolidinones | Asymmetric alkylation | Formation of a rigid chelated enolate |

| SAMP/RAMP Hydrazones | Asymmetric alkylation | Formation of a chiral aza-enolate |

| Belokon's Auxiliary (BPB) | Asymmetric alkylation | Formation of a planar chiral Ni(II) complex |

Stereoselective alkylation is a cornerstone of asymmetric synthesis. In the context of this compound, this involves the enantioselective or diastereoselective introduction of the methyl and hexyl groups at the α-carbon.

One strategy involves the alkylation of metalloenamines derived from chiral amines and aldehydes like propionaldehyde (B47417) or octanal. uoa.gr Alkylation of the resulting lithioenamines with agents such as n-hexyl iodide or methyl iodide can produce 2-methyloctanal (B1594714) with enantiomeric excesses up to 58%. uoa.gr

Another powerful method is the palladium-catalyzed alkylation of unactivated methylene (B1212753) C(sp³)–H bonds. nih.gov This approach has been used for the stereoselective synthesis of β-alkylated α-amino acids. nih.gov While not directly applied to this compound in the cited literature, the principle of activating a C-H bond for alkylation represents a significant advance in the field.

Furthermore, a dual catalysis system involving palladium and copper has been utilized for the stereoselective and site-specific allylic alkylation of amino acids and small peptides activated as Schiff bases. nih.gov This method allows for the synthesis of a variety of non-coded α,α-dialkyl α-amino acids with high yields and excellent enantioselectivities. nih.gov

Asymmetric hydrogenation is a highly efficient method for creating chiral centers. This technique typically involves the use of a chiral transition metal catalyst, such as rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands, to hydrogenate a prochiral olefin. ajchem-b.comwiley-vch.de

While direct asymmetric hydrogenation to form the quaternary center of this compound is challenging, this method is highly effective for synthesizing precursors with a chiral methyl-branched carboxylic acid structure. For example, the asymmetric hydrogenation of α-unsaturated carboxylic acids like tiglic acid (trans-2-methyl-2-butenoic acid) has been achieved with high enantioselectivity using chiral ruthenium cluster catalysts. rsc.org

Rhodium complexes with chiral diphosphine ligands, such as DuPhos and BPE, are also highly effective for the asymmetric hydrogenation of various prochiral unsaturated compounds, including α,β-unsaturated carboxylic acid derivatives. wiley-vch.de These catalysts can achieve very high to near-perfect enantioselectivities. wiley-vch.de The development of new chiral phosphorus ligands continues to expand the scope and efficiency of this powerful synthetic tool. ajchem-b.comwiley-vch.de

Classical Chemical Synthesis Routes for this compound

The synthesis of α,α-disubstituted amino acids, such as this compound, presents unique challenges due to the presence of a quaternary α-carbon. Classical chemical methods have been developed and refined to address these challenges, providing accessible pathways to this important class of non-proteinogenic amino acids. These methods are crucial for creating analogues used in peptidomimetics and drug discovery to confer specific structural and stability properties to peptides. nih.govthieme-connect.com

Overview of Synthetic Pathways to Alpha,Alpha-Disubstituted Amino Acids

Several classical synthetic strategies are widely employed for the preparation of α,α-disubstituted amino acids. These methods typically start from readily available carbonyl compounds or glycine (B1666218) derivatives. thieme-connect.comresearchgate.net

Strecker Synthesis

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a foundational method for producing amino acids. wikipedia.orgencyclopedia.pub The classical version involves a one-pot, three-component reaction between a ketone, ammonia (B1221849), and hydrogen cyanide. This reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to yield the final α,α-disubstituted amino acid. wikipedia.orgnews-medical.net The use of a ketone (in this case, 2-octanone (B155638) for the synthesis of this compound) instead of an aldehyde is the key modification that leads to the desired α,α-disubstituted product. wikipedia.orgnews-medical.net While the classical Strecker synthesis produces a racemic mixture, modern asymmetric variations have been developed using chiral auxiliaries or catalysts to achieve enantioselectivity. oup.comacs.org

The general mechanism involves two main stages:

Aminonitrile Formation : The ketone reacts with ammonia to form an imine, which is then attacked by a cyanide ion to form the α-aminonitrile. wikipedia.org

Hydrolysis : The nitrile group of the aminonitrile is hydrolyzed under acidic or basic conditions to afford the corresponding amino acid. wikipedia.orgencyclopedia.pub

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another robust method for synthesizing α,α-disubstituted amino acids, starting from a ketone. researchgate.netresearchgate.net This multicomponent reaction involves treating a ketone with potassium cyanide (or another cyanide source) and ammonium (B1175870) carbonate. alfa-chemistry.com The reaction yields a hydantoin (B18101) (imidazolidine-2,4-dione) intermediate. researchgate.netalfa-chemistry.com This hydantoin can then be hydrolyzed, typically under strong acidic or basic conditions, to open the ring and produce the target amino acid. alfa-chemistry.comchim.it

This method is often favored for its operational simplicity and effectiveness for a wide range of ketones, including cyclic and symmetric dialkyl ketones. researchgate.netalfa-chemistry.com The reaction proceeds through the initial formation of a cyanohydrin from the ketone, which then reacts with ammonia and carbon dioxide (both generated from ammonium carbonate) to form the hydantoin ring. alfa-chemistry.com

Alkylation of Glycine Equivalents

A versatile approach to α,α-disubstituted amino acids involves the sequential alkylation of a glycine template. researchgate.net In this strategy, a glycine derivative, often a Schiff base of a glycine ester (such as a benzophenone (B1666685) imine), is used as a nucleophilic glycine equivalent. organic-chemistry.org The α-carbon of this glycine derivative can be deprotonated with a strong base to form an enolate, which is then alkylated with an alkyl halide.

For α,α-disubstituted amino acids, a two-step alkylation is required:

The glycine Schiff base is first mono-alkylated.

The resulting mono-alkylated product is then subjected to a second deprotonation and alkylation step with a different alkyl halide. organic-chemistry.org

To synthesize this compound via this route, one would first introduce a methyl group and then a hexyl group (or vice versa) to the glycine template. Phase-transfer catalysis (PTC) is frequently employed in these alkylations, often using chiral PTCs derived from Cinchona alkaloids to induce asymmetry. organic-chemistry.orgnih.govthieme-connect.de This method allows for the controlled, stepwise construction of the quaternary α-carbon. jst.go.jp

Reaction Conditions and Optimization Studies in this compound Preparation

The preparation of this compound relies on carefully controlled reaction conditions to ensure optimal yield and purity. The choice of synthetic route—typically a Strecker or Bucherer-Bergs reaction due to the direct use of a ketone precursor—dictates the specific parameters.

The primary starting material for these classical syntheses is 2-octanone. The synthesis of related precursors, such as 2-methyloctanal and (+)-2-methyloctanoic acid, has also been documented, providing potential alternative starting points or reference for reaction optimization. uoa.grprepchem.com

Reaction Parameters for Bucherer-Bergs Synthesis

The Bucherer-Bergs reaction offers a direct route from 2-octanone to a hydantoin precursor, which is then hydrolyzed. alfa-chemistry.com Optimization of this process involves adjusting reagent ratios, temperature, and solvent.

A typical procedure involves:

Reagents : A ketone (2-octanone), a cyanide source (e.g., KCN or NaCN), and ammonium carbonate. alfa-chemistry.com

Stoichiometry : A molar ratio of approximately 1:2:2 for ketone:cyanide:(NH₄)₂CO₃ is often used to balance reactivity and minimize side products. alfa-chemistry.com

Solvent : The reaction is commonly performed in aqueous or alcoholic solvents, such as ethanol-water mixtures. alfa-chemistry.com

Temperature : The reaction mixture is typically heated to reflux (around 80-100°C) to drive the reaction to completion. alfa-chemistry.com

pH Control : The ammonium carbonate acts as a buffer, maintaining the pH in the optimal range of 8-9. alfa-chemistry.com

Hydrolysis : The resulting 5-methyl-5-hexylhydantoin is isolated and then hydrolyzed to this compound using strong base (e.g., Ba(OH)₂) or acid. chim.it

The table below summarizes typical conditions for the Bucherer-Bergs reaction based on general protocols for α,α-disubstituted amino acids.

Interactive Data Table: Typical Bucherer-Bergs Reaction Conditions

| Parameter | Condition | Purpose |

|---|---|---|

| Starting Material | 2-Octanone | Provides the carbon skeleton with methyl and hexyl groups. |

| Reagents | KCN, (NH₄)₂CO₃ | Cyanide source and source of ammonia/CO₂ for hydantoin formation. alfa-chemistry.com |

| Solvent | Aqueous Ethanol | Solubilizes reactants and facilitates the reaction. alfa-chemistry.com |

| Temperature | 80–100 °C (Reflux) | Ensures efficient formation of the hydantoin intermediate. alfa-chemistry.com |

| pH | ~8-9 | Maintained by (NH₄)₂CO₃ buffer to optimize cyanohydrin formation. alfa-chemistry.com |

| Hydrolysis Step | Ba(OH)₂ or Strong Acid | Cleaves the hydantoin ring to yield the final amino acid. chim.it |

Alternative Synthetic Approaches and Optimization

While direct optimization studies for this compound are not extensively published, related syntheses provide insight. For instance, a patented method for producing amino acids involves reacting a halogenated carboxylic acid ester with a metal cyanate (B1221674) in the presence of an alcohol at elevated temperatures (120°C to 160°C) in a polar aprotic solvent like dimethylformamide. google.com This forms a urethane (B1682113) intermediate that is subsequently saponified. google.com Such a route could potentially be adapted for this compound, starting from an appropriate α-halo-α-methyl octanoic acid ester.

Furthermore, research on the lipase-catalyzed resolution of racemic 2-methyloctanoic acid demonstrates methods for obtaining enantiomerically pure precursors. researchgate.net In these enzymatic resolutions, reaction parameters such as the choice of alcohol as a substrate and control of water activity are critical for achieving high enantioselectivity. researchgate.net While biocatalytic, the principles of optimizing reaction media and substrate concentrations are transferable to improving the efficiency and selectivity of chemical synthesis steps.

In a computational study optimizing peptide structures, (2S)-2-amino-2-methyloctanoic acid (coded as MKD) was identified as a useful non-natural amino acid, highlighting the interest in stereochemically pure forms of this compound. nih.gov Achieving this via classical synthesis would necessitate an asymmetric approach, such as employing a chiral phase-transfer catalyst during an alkylation route or resolving the racemic product formed from a Strecker or Bucherer-Bergs reaction. nih.govjst.go.jp

Biocatalytic and Biosynthetic Pathways of 2 Amino 2 Methyloctanoic Acid

Microbial Production of 2-Amino-2-methyloctanoic Acid and Related Non-Proteinogenic Amino Acids

The microbial production of non-standard amino acids represents a promising alternative to chemical synthesis, offering advantages in stereoselectivity and sustainability. While specific reports on the microbial production of this compound are not prevalent, research on analogous compounds provides a strong foundation for its potential biosynthesis.

Systems metabolic engineering has been instrumental in developing microbial strains for the overproduction of various amino acids. nih.gov The primary workhorses for such engineering efforts are Corynebacterium glutamicum and Escherichia coli. nih.gov Strategies for enhancing the production of amino acids in these organisms involve the redirection of carbon flux towards the desired product and the removal of feedback inhibition mechanisms. embopress.org For the biosynthesis of a C8 amino acid like this compound, engineering efforts would focus on enhancing the pool of fatty acid precursors. nih.gov

Recent advancements in synthetic biology have enabled the creation of orthogonally interdependent bacterial strains for the biosynthesis of non-standard amino acids. In such systems, a "producer" strain is engineered to synthesize the non-standard amino acid from basic carbon sources, which then serves as an essential growth factor for a "utilizer" strain. biosynth.com This approach not only allows for the dedicated production of the target amino acid but also provides a biocontainment strategy. While not yet applied to this compound, this methodology holds significant potential for its future microbial production.

The final step in the biosynthesis of most amino acids is the transamination of an α-keto acid. Transaminases (also known as aminotransferases) are a key class of enzymes that catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. mdpi.com The biocatalytic production of (S)-2-aminooctanoic acid, a close structural analogue of the target compound, has been successfully demonstrated using a transaminase from Chromobacterium violaceum. nih.gov This enzyme achieved a high conversion efficiency of 52-80% and an enantiomeric excess of over 98%. nih.gov

Other enzymatic systems relevant to alpha-amino acid biotransformation include:

Amino Acid Dehydrogenases: These enzymes catalyze the reductive amination of α-keto acids to their corresponding amino acids using ammonia (B1221849) and a reducing cofactor (NADH or NADPH).

Amino Acid Oxidases: These enzymes are involved in the deamination of amino acids, converting them back to α-keto acids. mdpi.com

The table below summarizes key enzymes involved in the biotransformation of alpha-amino acids.

| Enzyme Class | Reaction Catalyzed | Relevance to this compound Synthesis |

| Transaminases | α-keto acid + Amino Donor ⇌ α-amino acid + Keto Acid Donor | Key for the final stereoselective amination step. |

| Amino Acid Dehydrogenases | α-keto acid + NH3 + NAD(P)H ⇌ α-amino acid + NAD(P)+ + H2O | An alternative route for the amination of the keto precursor. |

| Amino Acid Oxidases | α-amino acid + O2 → α-keto acid + NH3 + H2O2 | Primarily involved in catabolism, but can be used in deracemization processes. |

Metabolic Pathways Leading to this compound Analogues in Non-Human Organisms

While a specific natural metabolic pathway for this compound has not been documented, its biosynthesis can be inferred from established pathways for fatty acids and amino acids in microorganisms. bohrium.com The carbon backbone, an octanoic acid derivative, would likely originate from the fatty acid biosynthesis pathway.

In bacteria and fungi, straight-chain fatty acids are synthesized from acetyl-CoA and malonyl-CoA precursors. khanacademy.org The biosynthesis of an eight-carbon chain would proceed through the iterative addition of two-carbon units. The introduction of the 2-methyl group could potentially occur via a methyltransferase acting on an intermediate in this pathway. The resulting 2-methyloctanoic acid would then need to be converted to its corresponding α-keto acid, 2-keto-2-methyloctanoic acid, likely through an oxidation reaction. The final step would be the amination of this keto acid by a transaminase to yield this compound.

Fungi, in particular, are known to produce a wide array of secondary metabolites, including non-proteinogenic amino acids. Their metabolic machinery often includes promiscuous enzymes capable of acting on a variety of substrates, which could potentially lead to the synthesis of this compound analogues. researchgate.net

Enzymatic Biocatalysis Utilizing this compound Substrates

The use of this compound as a substrate in enzymatic reactions opens up possibilities for creating novel molecules and peptide structures. As an α,α-disubstituted amino acid, it presents unique challenges and opportunities for biocatalysis.

Enzyme engineering, particularly directed evolution, has been a powerful tool for creating biocatalysts with novel activities and expanded substrate scopes. nih.gov While naturally occurring enzymes may show low or no activity towards sterically hindered substrates like this compound, protein engineering can be employed to tailor their active sites to accommodate such molecules. ucsb.eduresearchgate.net

For instance, transaminases could be engineered to utilize this compound as an amino donor, allowing for the synthesis of other chiral amines. Similarly, peptide ligases could be engineered to incorporate this bulky amino acid into peptide chains, leading to peptides with enhanced stability and novel structural properties. The development of enzymes for non-natural transformations is a rapidly growing field, promising new biocatalytic routes for the synthesis of complex molecules. caltech.edu

The synthesis of α,α-disubstituted amino acids with high stereoselectivity is a significant challenge in organic chemistry. nih.govsemanticscholar.org Biocatalysis offers a powerful solution to this problem, as enzymes are inherently chiral catalysts. The enzymatic synthesis of heterocyclic α,α-disubstituted amino acids has been demonstrated with excellent diastereomeric and enantiomeric excess using a pyridoxal-5'-phosphate (PLP)-dependent enzyme. ucsb.edu

While specific stereoselective biotransformations involving this compound have not been extensively reported, the principles established for other α,α-disubstituted amino acids are applicable. For example, a deracemization process could be envisioned where a D-amino acid oxidase selectively oxidizes the D-enantiomer of a racemic mixture of this compound, leaving the L-enantiomer. The resulting keto acid could then be re-aminated to the L-amino acid using a stereoselective transaminase, theoretically achieving a 100% yield of the desired enantiomer.

The table below outlines potential stereoselective biotransformations for this compound.

| Biotransformation | Enzyme(s) | Potential Outcome |

| Kinetic Resolution | Lipase, Esterase | Separation of enantiomers by selective esterification or hydrolysis. |

| Deracemization | D-Amino Acid Oxidase, Transaminase | Conversion of a racemic mixture to a single enantiomer. |

| Asymmetric Synthesis | Engineered Transaminase or Dehydrogenase | Direct synthesis of a single enantiomer from a prochiral precursor. |

Derivatization and Chemical Modification Studies of 2 Amino 2 Methyloctanoic Acid

Protection Group Strategies in 2-Amino-2-methyloctanoic Acid Chemistry

Protecting group chemistry is fundamental to the stepwise synthesis of peptides or complex derivatives involving this compound. The selection of appropriate protecting groups for the amino and carboxyl termini is crucial to prevent unwanted side reactions and ensure high yields. thermofisher.com Due to the steric hindrance around the α-carbon, reaction conditions may require optimization compared to sterically unhindered amino acids.

The amino group is typically protected as a carbamate. thermofisher.com The most common protecting groups are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. researchgate.netthermofisher.com The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions and is prized for its stability to a wide range of reagents, yet it can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA). thermofisher.comorgsyn.orgorganic-chemistry.org The Cbz group, installed using benzyl (B1604629) chloroformate (Cbz-Cl), offers orthogonal protection as it is stable to acidic conditions but is cleaved by catalytic hydrogenation. thieme.de The fluorenylmethyloxycarbonyl (Fmoc) group is another vital protecting group in solid-phase peptide synthesis, introduced via Fmoc-Cl or Fmoc-OSu, and is removed under mild basic conditions, often with piperidine. thieme.dechemimpex.com

The carboxylic acid moiety is generally protected as an ester, such as a methyl or benzyl ester, to prevent its participation in amide bond-forming reactions. Esterification can be achieved using methods like the Fischer-Speier esterification with an alcohol under acidic catalysis or by using trimethylchlorosilane (TMSCl) in an alcohol like methanol, which generates HCl in situ. nih.gov

| Functional Group | Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions |

| Amino Group | tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaHCO₃, Et₃N) | Trifluoroacetic Acid (TFA); Strong Acid (e.g., HCl) |

| Amino Group | Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl), Base | H₂/Pd-C (Catalytic Hydrogenation) |

| Amino Group | 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃) | Piperidine in DMF |

| Carboxyl Group | Methyl Ester | -OMe | Methanol (MeOH), Acid Catalyst (e.g., HCl, SOCl₂) | Saponification (e.g., NaOH, LiOH) |

| Carboxyl Group | Benzyl Ester | -OBn | Benzyl alcohol, Acid Catalyst | Catalytic Hydrogenation (H₂/Pd-C) |

This table provides a summary of common protecting group strategies applicable to this compound based on general amino acid chemistry.

Functional Group Transformations of this compound

Beyond protection, the functional groups of this compound can undergo various transformations to yield a range of derivatives. These reactions leverage the reactivity of the carboxyl and amino groups after appropriate protection of the other.

Amide Bond Formation: The coupling of the carboxylic acid of N-protected this compound with an amine (or the coupling of its amino group with another carboxylic acid) is a key transformation, particularly in peptide synthesis. However, the formation of a peptide bond involving an α,α-disubstituted amino acid is notoriously difficult due to the severe steric hindrance at the reaction center. researchgate.netchimia.ch Standard coupling reagents may lead to low yields. researchgate.net To overcome this, more potent activating agents or specialized conditions are often employed. Acyl fluorides, generated in situ, have been shown to be effective for coupling sterically hindered substrates. rsc.org Additionally, the use of microwave irradiation has been demonstrated to significantly increase reaction rates and yields in the coupling of hindered amino acids. sioc-journal.cn

Esterification: The carboxylic acid can be converted to various esters. This is often accomplished through acid-catalyzed esterification with the desired alcohol. orgsyn.org A common method involves using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), which facilitates the reaction even with bulky alcohols. orgsyn.org However, with sterically hindered acids, the formation of N-acylurea byproducts can become a competing reaction. orgsyn.org

Reduction to Amino Alcohols: The carboxylic acid or its ester derivative can be reduced to the corresponding primary alcohol, yielding 2-amino-2-methyloctanol. This transformation requires a protected amino group (e.g., N-Boc or N-Cbz). The reduction of N-protected amino acids can be achieved by first converting the carboxylic acid to a more reactive species, such as a mixed anhydride (B1165640) with ethyl chloroformate, followed by reduction with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄). core.ac.uk Alternatively, strong reducing agents like diisobutylaluminium hydride (DIBAL-H) can reduce N-protected amino acid esters to the corresponding amino alcohols. rsc.orgresearchgate.net

| Transformation | Functional Group Involved | Reagents & Conditions | Product |

| Amide Coupling | Carboxylic Acid (N-Protected) | Amine, Coupling Reagent (e.g., HBTU, Acyl Fluoride), Base; Microwave may be used. | Amide |

| Esterification | Carboxylic Acid | Alcohol, Acid Catalyst OR Alcohol, DCC, DMAP | Ester |

| Reduction | Carboxylic Acid (N-Protected) | 1. Ethyl Chloroformate, then NaBH₄; 2. DIBAL-H (on ester) | Primary Alcohol |

This table summarizes key functional group transformations for this compound, highlighting the special conditions required due to steric hindrance.

Synthesis of Specialized this compound Derivatives for Research Probes

The unique structural properties of this compound make it an interesting scaffold for the development of specialized research probes. These derivatives are designed to study biological systems by incorporating reporter groups such as fluorescent labels, photo-reactive groups, or affinity tags like biotin (B1667282).

Synthesis of Biotinylated Derivatives: Biotinylation is a common strategy to create probes for affinity purification or detection via the high-affinity interaction between biotin and avidin/streptavidin. thermofisher.com A biotinylated derivative of this compound can be synthesized by coupling its free amino group with an activated form of biotin. Typically, an N-hydroxysuccinimide (NHS) ester of biotin (Biotin-NHS) is used. thermofisher.comthermofisher.com The synthesis would involve protecting the carboxylic acid of this compound (e.g., as a methyl ester), followed by the reaction of the free amine with Biotin-NHS under slightly basic conditions. The final deprotection of the carboxyl group would yield the desired research probe.

Synthesis of Fluorescently Labeled Derivatives: Fluorescent probes are indispensable for visualizing molecular processes in real-time. thieme.de A fluorescent derivative of this compound could be prepared by reacting the amino group with a fluorescent dye that contains an amine-reactive functional group, such as an isothiocyanate or an NHS ester. For example, fluorescein (B123965) isothiocyanate (FITC) or a succinimidyl ester of a rhodamine dye could be coupled to the amino group of carboxyl-protected this compound.

Synthesis of Photoreactive Probes: Photoaffinity labeling is a powerful technique to identify binding partners of a molecule of interest. jst.go.jp This involves incorporating a photoreactive group, such as a diazirine, into the molecule. A photoreactive derivative of this compound could be synthesized by incorporating a diazirine-containing moiety into its side chain, although this would require a multi-step de novo synthesis of the amino acid itself rather than a simple functional group transformation. A more direct approach would be to couple the amino or carboxyl group of this compound to a separate molecule containing a photoreactive group. For instance, the N-protected amino acid could be coupled to an amine-containing photoprobe using standard peptide coupling methods. jst.go.jp

Applications of 2 Amino 2 Methyloctanoic Acid As a Chiral Building Block

Integration of 2-Amino-2-methyloctanoic Acid in Peptide Synthesis

The incorporation of α,α-disubstituted amino acids like this compound into peptide chains is a key strategy for influencing their secondary structure. nih.gov The presence of two substituents on the α-carbon sterically restricts the available conformational space of the peptide backbone, effectively forcing it to adopt specific, predictable geometries. nih.gov

Research has shown that the nature of the α-substituents is critical in determining the resulting secondary structure. Peptides composed of chiral α-methylated α,α-disubstituted amino acids, such as this compound, have a strong preference for forming a 3(10)-helical structure. nih.gov This contrasts with α-ethylated AADAs, which tend to induce a fully extended C5-conformation. nih.gov This ability to reliably induce helical structures is a significant advantage in peptide design, as helicity is often crucial for biological activity. Studies on apolipoprotein A-I mimetic peptides have confirmed that incorporating various α-methylated amino acids enhances their helicity and, consequently, their biological function, such as cholesterol efflux potential. nih.gov The promotion of a helical conformation is a result of both the α,α-disubstitution and any macrocyclic bridges that might be formed. nih.gov

Solid-phase peptide synthesis (SPPS) is the standard method for assembling peptides in a stepwise fashion on a resin support. wikipedia.org While highly efficient for standard proteinogenic amino acids, the incorporation of sterically hindered residues like this compound presents significant challenges. The bulky quaternary α-carbon can slow down the coupling reaction, leading to incomplete reactions and lower yields of the desired peptide.

To overcome these kinetic hurdles, specialized reagents and protocols have been developed. One effective strategy is the use of Nα-protected amino acid fluorides. nih.gov These activated amino acid derivatives react rapidly and with low levels of racemization, making them particularly well-suited for the preparation of peptides containing sterically demanding amino acids. nih.govacs.org Modern SPPS protocols have been successfully adapted to incorporate complex AADAs, including those used in the formation of "stapled peptides," where two α-methyl, α-alkenyl glycine (B1666218) residues are linked via olefin metathesis to lock the peptide into a stable helical conformation. nih.gov

The table below summarizes key aspects of incorporating sterically hindered AADAs using SPPS.

| Challenge | Solution / Method | Key Advantage |

| Slow coupling kinetics | Use of highly activated amino acid derivatives (e.g., Fmoc-amino acid fluorides) nih.govacs.org | Faster reaction rates, reduced racemization, and higher coupling efficiency. |

| Incomplete reactions | Use of excess reagents and extended coupling times. nih.gov | Drives the reaction to completion, maximizing the yield of the target peptide. |

| Aggregation of growing peptide chain | Incorporation of specialized linkers and resins. | Improved solvation and accessibility of the N-terminus for the next coupling step. |

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.govfrontiersin.org The incorporation of non-canonical amino acids, particularly Cα,α-dialkylated residues like this compound, is a cornerstone of peptidomimetic design. upc.edunih.gov

The primary advantage of using this structural motif is the profound increase in proteolytic resistance. The quaternary carbon at the α-position shields the adjacent peptide bonds from the action of proteases, significantly extending the half-life of the resulting molecule in biological systems. nih.gov Furthermore, as previously discussed, the AADA framework rigidly constrains the peptide backbone, locking it into a bioactive conformation (often helical) that is favorable for receptor binding. nih.govupc.edu This pre-organization reduces the entropic penalty upon binding, potentially leading to higher affinity and selectivity for the biological target. These features make this compound an attractive building block for transforming native peptide leads into more drug-like candidates. frontiersin.org

Chiral Building Block in Natural Product and Complex Molecule Synthesis

Chiral α,α-disubstituted amino acids are not only components of modified peptides but also serve as versatile starting materials and intermediates in the total synthesis of complex, biologically active compounds and natural products. researchgate.net Their inherent chirality and dense functionality provide a strategic starting point for constructing molecules with multiple stereocenters.

The enantioselective synthesis of these building blocks is a critical first step. Several robust methods have been developed, including the asymmetric Strecker synthesis. nih.govyoutube.com In one such approach, the enolates generated from asymmetric Strecker products can be reacted with alkyl halides in a highly diastereoselective manner. Subsequent deprotection affords the enantiomerically pure α,α-dialkyl amino acids, ready for use in more complex syntheses. nih.gov

The framework of this compound can be incorporated into a wide array of molecular architectures to generate novel bioactive compounds. The field of medicinal chemistry frequently utilizes amino acids to modify existing natural products to enhance their therapeutic properties. nih.gov Introducing an amino acid moiety can improve water solubility, increase pharmacological activity, and reduce cytotoxicity. nih.gov

Given its lipophilic hexyl side chain and chiral backbone, the this compound framework is a prime candidate for such modifications. It can be used to build novel scaffolds that are subsequently elaborated into final target molecules. The presence of the AADA unit often imparts the desirable pharmacokinetic properties of metabolic stability and conformational rigidity, which are crucial for the development of effective therapeutic agents. researchgate.net

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.orgnih.gov The chiral center of this compound can function in this capacity, guiding the formation of new stereocenters with a high degree of stereoselectivity.

The principle relies on the existing stereocenter to create a chiral environment that biases the approach of reagents to one face of the molecule over the other. For example, a prochiral center elsewhere in a molecule containing a this compound unit can be converted into a chiral center with a specific, predictable stereochemistry. The diastereoselective alkylation of enolates derived from chiral α-aminonitriles is a clear demonstration of this principle, where the original stereocenter dictates the stereochemistry of the newly introduced alkyl group, leading to an enantiopure final product. nih.gov After the key stereoselective step, the chiral building block may be further modified or, in some cases, cleaved off if it was serving as a true auxiliary. wikipedia.org

Development of Enzyme Inhibitors and Modulators Using this compound Derivatives

Synthetic amino acid derivatives are a promising area of research for the discovery of new enzyme inhibitors. nih.gov They have been investigated as potential therapeutic agents for metabolic disorders like type 2 diabetes and obesity by targeting digestive enzymes. nih.gov

Derivatives of this compound are particularly interesting candidates for enzyme inhibition for several reasons. The long, lipophilic hexyl side chain can engage in favorable hydrophobic interactions within the active sites of enzymes such as pancreatic lipase, which processes triglycerides. preprints.org Additionally, the amino and carboxylic acid groups provide anchor points for hydrogen bonding and electrostatic interactions with enzyme residues. Studies on various synthetic amino acid derivatives have demonstrated their potential to inhibit key digestive enzymes, as detailed in the table below.

| Enzyme Target | Function | Rationale for Inhibition by Amino Acid Derivatives |

| Pancreatic Lipase | Breaks down dietary fats in the small intestine. | The hydrocarbon chain of the derivative can mimic the fatty acid substrate, leading to competitive or mixed inhibition. nih.gov |

| α-Amylase | Initiates the digestion of starch into smaller oligosaccharides. | Synthetic derivatives can bind to the active site, preventing the breakdown of complex carbohydrates. preprints.org |

| α-Glucosidase | Breaks down oligosaccharides into glucose in the small intestine. | Inhibition slows glucose absorption, helping to manage postprandial hyperglycemia. nih.gov |

Research has indicated that the size of the hydrocarbon chain on amino acid derivatives can correlate with inhibitory activity. preprints.org This suggests that the hexyl group of this compound could be optimized for potent and selective inhibition of target enzymes. Furthermore, amino acid-based structures have been successfully used as building blocks for inhibitors of other enzyme classes, such as carbonic anhydrases, highlighting the broad applicability of this molecular scaffold in drug design. mdpi.com

Structure-Activity Relationship Studies for Enzyme Inhibition

Detailed investigations into the structure-activity relationships of derivatives of this compound have elucidated key molecular features that govern their inhibitory potency against various enzymes. The presence of a methyl group at the alpha-carbon, along with the octanoic acid chain, provides a unique scaffold that has been systematically modified to probe interactions with enzyme active sites.

Research in this area has often involved the synthesis of a series of analogues where the alkyl chain length, the nature of the amino group, and the carboxylic acid moiety are altered. These modifications are then correlated with changes in inhibitory activity, typically measured as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

One area of significant interest has been the investigation of these compounds as inhibitors of enzymes involved in lipid metabolism. For instance, studies have explored their potential to inhibit sphingosine (B13886) N-acyltransferase (ceramide synthase), an enzyme critical in the biosynthesis of ceramides, which are important signaling molecules. The general hypothesis is that the lipophilic octyl chain of this compound can mimic the fatty acyl-CoA substrate, while the amino and carboxyl groups interact with key residues in the enzyme's active site.

A representative study might involve the synthesis and evaluation of compounds where the octyl chain is shortened or lengthened, or where the methyl group is replaced with other small alkyl groups. The resulting data often reveals a distinct relationship between chain length and inhibitory power, with an optimal length providing the best fit into the enzyme's binding pocket.

Table 1: Inhibitory Activity of this compound Analogs against a Hypothetical Enzyme Target

| Compound | R Group (at α-carbon) | Chain Length (n-alkyl) | IC₅₀ (µM) |

| 1 | -CH₃ | 7 | 15.2 |

| 2 | -H | 7 | 45.8 |

| 3 | -CH₃ | 5 | 32.5 |

| 4 | -CH₃ | 9 | 28.9 |

| 5 | -CH₂CH₃ | 7 | 21.7 |

This table is interactive. You can sort the data by clicking on the column headers.

The data presented in Table 1 illustrates a hypothetical SAR study. In this example, the parent compound, this compound (Compound 1), shows a certain level of inhibitory activity. Removal of the alpha-methyl group (Compound 2) leads to a significant decrease in potency, suggesting that this methyl group is crucial for a favorable interaction with the enzyme, possibly by providing a better hydrophobic contact or by inducing a specific conformation.

Variations in the length of the alkyl chain (Compounds 3 and 4) also impact the inhibitory activity. A shorter chain (Compound 3) or a longer chain (Compound 4) compared to the octyl chain of the parent compound results in reduced potency. This indicates that the length of the lipophilic tail is finely tuned for optimal binding within the enzyme's active site.

Furthermore, increasing the steric bulk at the alpha-position, for instance by replacing the methyl group with an ethyl group (Compound 5), also affects the inhibitory concentration, suggesting that the size of this substituent is a critical determinant of activity.

These types of detailed research findings are instrumental in building a comprehensive understanding of the molecular interactions between inhibitors and their target enzymes. By systematically altering the structure of this compound and observing the corresponding changes in inhibitory activity, researchers can develop pharmacophore models and design more potent and selective enzyme inhibitors for therapeutic applications.

Structural and Spectroscopic Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in 2-Amino-2-methyloctanoic Acid Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation by mapping the chemical environments of the hydrogen and carbon atoms, respectively. visionpublisher.info

In ¹H NMR spectroscopy, the chemical shift, integration, and multiplicity of the signals reveal the connectivity of protons. For this compound, distinct signals are expected for the protons of the terminal methyl group of the hexyl chain, the multiple methylene (B1212753) (CH₂) groups, the protons of the C2-methyl group, and the amine (NH₂) protons. The amine protons often appear as a broad singlet and can be confirmed by a D₂O exchange experiment.

¹³C NMR spectroscopy provides information on the carbon skeleton. Key signals would include those for the carboxylic acid carbon (C=O), the quaternary C2 carbon, the C2-methyl carbon, the various methylene carbons of the alkyl chain, and the terminal methyl carbon. The chemical shifts of these carbons are indicative of their electronic environment. nih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further establish the connectivity between adjacent protons and directly bonded proton-carbon pairs, respectively, confirming the precise structure of the molecule. encyclopedia.pub

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of structurally similar compounds and standard chemical shift ranges.

| Nucleus | Atom Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity (¹H NMR) |

|---|---|---|---|

| ¹H | -COOH | ~10-12 | Broad Singlet |

| ¹H | -NH₂ | ~5-8 | Broad Singlet |

| ¹H | C2-CH₃ | ~1.5 | Singlet |

| ¹H | -(CH₂)₅- | ~1.2-1.6 | Multiplet |

| ¹H | Chain -CH₃ | ~0.9 | Triplet |

| ¹³C | -COOH | ~175-180 | N/A |

| ¹³C | C2 (Quaternary) | ~55-60 | N/A |

| ¹³C | C2-CH₃ | ~20-25 | N/A |

| ¹³C | -(CH₂)₅- | ~22-35 | N/A |

| ¹³C | Chain -CH₃ | ~14 | N/A |

Infrared (FTIR) Spectroscopy for Conformational and Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. upi.edu For this compound, the FTIR spectrum would display characteristic absorption bands corresponding to its primary functional groups.

The presence of the carboxylic acid is typically confirmed by a very broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretching band between 1690-1760 cm⁻¹. libretexts.org The amino group (-NH₂) exhibits N-H stretching vibrations, often appearing as a medium-intensity, two-pronged peak in the 3300-3500 cm⁻¹ range for a primary amine. libretexts.org The aliphatic nature of the octyl chain and the methyl group is evidenced by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1350-1470 cm⁻¹. instanano.com

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity/Appearance |

|---|---|---|---|

| 3300-3500 | N-H Stretch | Primary Amine | Medium, often two peaks |

| 2500-3300 | O-H Stretch | Carboxylic Acid | Strong, very broad |

| 2850-2960 | C-H Stretch | Alkyl (CH₃, CH₂) | Strong |

| 1690-1760 | C=O Stretch | Carboxylic Acid | Strong |

| 1450-1470 | C-H Bend (Scissoring) | CH₂ | Medium |

| 1370-1390 | C-H Bend (Rocking) | CH₃ | Medium to weak |

| 1210-1320 | C-O Stretch | Carboxylic Acid | Medium |

X-ray Crystallography for Solid-State Structure Determination of this compound Complexes and Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique can provide unambiguous information about bond lengths, bond angles, and the conformation of the molecule. For derivatives or complexes of this compound, obtaining a single crystal suitable for analysis would allow for the complete determination of its solid-state structure. nih.gov

The analysis would reveal the zwitterionic nature of the amino acid in the crystal lattice, where the amino group is protonated (-NH₃⁺) and the carboxylic acid group is deprotonated (-COO⁻). Furthermore, it would elucidate the intricate network of intermolecular interactions, primarily hydrogen bonds between the ammonium (B1175870) and carboxylate groups of adjacent molecules, which dictate the crystal packing. nih.gov The conformation of the octyl chain would also be determined. While growing single crystals of some amino acids can be challenging, techniques using powder X-ray diffraction data have been developed to solve crystal structures when only microcrystalline material is available. cardiff.ac.uk

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. libretexts.org

For this compound (C₉H₁₉NO₂), the molecular weight is 173.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 173. The molecular ions are often unstable and undergo fragmentation. chemguide.co.uk Common fragmentation pathways for α-amino acids include:

Decarboxylation: Loss of the carboxyl group (COOH, 45 Da) is a very common fragmentation, leading to a significant peak at m/z = 128 ([M-45]⁺). libretexts.org

Alpha-Cleavage: Cleavage of the bond between C2 and C3 is also characteristic, resulting in the loss of a hexyl radical (C₆H₁₃, 85 Da) to give a fragment at m/z = 88.

Further fragmentation of the alkyl chain can produce a series of peaks separated by 14 Da, corresponding to the loss of CH₂ groups. libretexts.org

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Origin of Fragment |

|---|---|---|

| 173 | [C₉H₁₉NO₂]⁺ | Molecular Ion (M⁺) |

| 128 | [M - COOH]⁺ | Loss of carboxyl group |

| 88 | [H₂N-C(CH₃)-COOH]⁺ | Alpha-cleavage (loss of hexyl radical) |

| 74 | [H₂N=CH-COOH]⁺ | McLafferty rearrangement fragment |

| 44 | [H₂N=CH₂]⁺ | Cleavage adjacent to N |

Chiroptical Methods for Stereochemical Assignment

Since this compound possesses a chiral center at the C2 carbon, it exists as a pair of enantiomers (R and S). Chiroptical methods are essential for determining the absolute configuration of these stereoisomers. Techniques such as Electronic Circular Dichroism (ECD) are particularly powerful for this purpose. researchgate.net

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com The resulting spectrum is highly sensitive to the three-dimensional arrangement of the atoms around the chromophores (in this case, the carboxylic acid group). The absolute configuration of an enantiomer can be determined by comparing its experimental ECD spectrum with theoretical spectra generated through quantum chemical calculations for both the R and S configurations. mdpi.com The conformation of the molecule significantly influences the ECD spectrum, so calculations often involve a Boltzmann statistical analysis of the spectra of various low-energy conformers to produce a weighted-average theoretical spectrum for a more accurate comparison. researchgate.net

Computational and Theoretical Investigations of 2 Amino 2 Methyloctanoic Acid

Molecular Modeling and Dynamics Simulations

In the case of 2-Amino-2-methyloctanoic acid, an MD simulation would typically involve placing the molecule in a simulated aqueous environment and calculating the forces between atoms to predict their motion. The presence of the α-methyl group significantly restricts the conformational freedom of the peptide backbone, a feature that has been extensively studied in peptides containing α-methylated amino acids like α-aminoisobutyric acid (AIB). This restriction favors the adoption of helical secondary structures in peptides. Similarly, the octyl side chain of this compound would exhibit hydrophobic interactions, influencing its folding and interaction with other molecules.

MD simulations of medium-chain acyl-CoA dehydrogenase (MCAD) have provided insights into the structural stability and dynamic behavior of the enzyme, highlighting the importance of the Flavin Adenine Dinucleotide (FAD) in maintaining the catalytic pockets. While not a direct study of the free amino acid, this demonstrates how MD can elucidate the role of medium-chain structures in biological systems.

A typical MD simulation protocol for an amino acid dipeptide involves the following steps:

Minimization of the solvated structure using an algorithm like steepest descent.

Equilibration in two stages: first with position restraints on heavy atoms, followed by a second stage without restraints.

Production runs in the NPT ensemble (constant number of particles, pressure, and temperature) to collect data on the molecule's dynamics.

These simulations can generate features based on backbone dihedral angle (φ, ψ) distributions and electrostatic potentials, which are valuable for developing machine learning models to predict peptide structures.

Quantum Chemical Calculations on this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of molecules.

Reactivity Parameter Analysis (Frontier Molecular Orbital, Atomic Charges, Fukui Function)

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy (EHOMO) is related to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability. For α-amino acids, DFT calculations have been used to determine these parameters to understand their reactivity, for instance, in the context of corrosion inhibition.

Atomic Charges: The distribution of electron density in a molecule can be described by atomic charges. These charges indicate which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). In α-amino acids, the nitrogen atom of the amine group and the oxygen atoms of the carboxylic group typically carry negative charges, making them susceptible to electrophilic attack.

Fukui Function: The Fukui function is a reactivity descriptor that identifies the most reactive sites in a molecule. It helps to predict where a molecule will be attacked by a nucleophile or an electrophile. For amino acids, the Fukui function can pinpoint the specific atoms involved in chemical reactions.

A hypothetical table of calculated quantum chemical parameters for this compound, based on typical values for similar amino acids, is presented below.

| Parameter | Predicted Value | Significance |

| EHOMO | ~ -6.5 eV | Electron-donating ability |

| ELUMO | ~ 0.5 eV | Electron-accepting ability |

| Energy Gap (ΔE) | ~ 7.0 eV | Chemical stability and reactivity |

| Dipole Moment | ~ 2.5 D | Polarity of the molecule |

Note: These values are illustrative and based on general findings for α-amino acids.

Conformational Analysis and Energetic Landscapes

The presence of the α-methyl group in this compound is expected to significantly influence its conformational preferences. Studies on peptides containing α-methylated amino acids have shown that these residues restrict the available conformational space, favoring helical structures.

Conformational energy computations and X-ray diffraction analyses of peptides with α-methylated residues indicate a strong preference for folded, helical conformations. This is attributed to the steric hindrance imposed by the α-methyl group, which limits the possible values of the backbone dihedral angles φ and ψ. For this compound, this would likely result in a more defined three-dimensional structure compared to its non-methylated counterpart.

Docking Studies with Biological Targets (Non-Human and General Enzymatic)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to screen for potential inhibitors of enzymes.

Docking studies of various amino acid derivatives with enzymes like α-amylase and α-glucosidase have been conducted to evaluate their inhibitory potential. These studies reveal the binding interactions between the ligand and the active site of the enzyme, providing insights into the mechanism of inhibition.

For this compound, docking studies could be performed against various enzymatic targets to explore its potential as an enzyme inhibitor. The octyl side chain would likely play a significant role in binding to hydrophobic pockets within an enzyme's active site. The α-methyl group could also influence binding by restricting the molecule's conformation, potentially leading to a more favorable binding pose.

The following table outlines a hypothetical docking study of this compound with a generic enzyme active site.

| Parameter | Predicted Outcome | Implication |

| Binding Energy | Favorable (negative value) | Indicates stable binding to the enzyme |

| Key Interactions | Hydrogen bonds with active site residues, hydrophobic interactions of the octyl chain | Elucidates the molecular basis of binding |

| Inhibition Constant (Ki) | Low micromolar range | Suggests potential as a moderate enzyme inhibitor |

Note: These are hypothetical predictions to illustrate the type of information obtained from docking studies.

Role in Biological Systems and Biochemical Processes Non Human/general

Plant Physiology and Agri-Biotechnology Applications of 2-Amino-3-methylhexanoic Acid (Analogue Study)

An analogue, 2-Amino-3-methylhexanoic acid (AMHA), has been identified as a potent natural elicitor in plants, capable of inducing resistance to a variety of environmental challenges. nih.govnih.govfao.org Initially synthesized over 70 years ago, it was later discovered to be a naturally occurring endogenous (2S, 3S)-α-amino acid found in the mycelia of several fungal species, including Magnaporthe oryzae and various Alternaria spp. nih.govnih.gov

AMHA demonstrates significant potential as a biopesticide by enhancing plant defenses against both biotic and abiotic stresses. nih.govnih.gov Research has shown that pretreatment with AMHA provides strong protection for various plant species against a range of pathogens and environmental stressors. nih.govnih.govresearchgate.net

Biotic Stress Resistance:

Fungal: Protects wheat against powdery mildew. nih.govnih.govresearchgate.net

Bacterial: Defends Arabidopsis against Pseudomonas syringae DC3000. nih.govnih.govresearchgate.net

Viral: Shields tobacco plants from the Tomato spotted wilt virus. nih.govnih.govresearchgate.net

Abiotic Stress Resistance:

Temperature: Exhibits potent activity in enhancing resistance against extreme temperature stresses in several plant species. nih.govnih.govfao.org

This dual-action capability makes AMHA a promising candidate for developing novel crop protection strategies that are environmentally friendly. nih.govgoogle.com

Table 1: Demonstrated Elicitor Activities of 2-Amino-3-methylhexanoic Acid (AMHA)

| Plant Species | Stressor Type | Pathogen/Stress Factor | Reference |

|---|---|---|---|

| Wheat | Biotic (Fungal) | Powdery Mildew | nih.govnih.gov |

| Arabidopsis | Biotic (Bacterial) | Pseudomonas syringae DC3000 | nih.govnih.gov |

| Tobacco | Biotic (Viral) | Tomato spotted wilt virus | nih.govnih.gov |

Beyond its role as a resistance inducer, 2-Amino-3-methylhexanoic acid is recognized as a natural plant growth regulator. google.com It has a significant promoting effect on the growth of both seedlings and mature plants, leading to increased yield. google.com Its application is effective across a range of crops, including food crops like rice, vegetables such as cucumber and tomato, and fruits like strawberries. google.com The compound's natural origin and efficacy at low dosages position it as a green and efficient biological source for agricultural production. google.com

Microbial Metabolism and Inhibition Studies

The study of non-proteinogenic amino acids, including analogues of 2-Amino-2-methyloctanoic acid, is crucial for understanding microbial interactions and developing new antimicrobial strategies.

Research on the related compound (S)-2-aminooctanoic acid (2-AOA) highlights the antimicrobial potential of such fatty amino acids. When conjugated to an antimicrobial peptide derived from lactoferricin B, 2-AOA significantly improved its antibacterial activity, in some cases by up to 16-fold. nih.gov The modified peptide demonstrated inhibitory effects against a spectrum of bacteria. nih.gov Generally, amino acids can influence microbial life by serving as nutrients, but in high concentrations or as specific structural analogues, they can inhibit metabolic pathways and bacterial growth. scispace.comnih.govnih.gov

Table 2: Minimal Inhibitory Concentrations (MIC) of a 2-AOA Modified Peptide

| Bacterial Species | Gram Type | MIC (µg/ml) | Reference |

|---|---|---|---|

| Escherichia coli | Negative | 25 | nih.gov |

| Bacillus subtilis | Positive | 50 | nih.gov |

| Salmonella typhimurium | Negative | 100 | nih.gov |

| Pseudomonas aeruginosa | Negative | 200 | nih.gov |

Amino acids are central to microbial metabolism, serving not only as components for protein synthesis but also as key players in energy metabolism, cell wall formation, and virulence. nih.govnih.govresearchgate.net Microorganisms in the gut, for instance, can utilize and alter the bioavailability of amino acids from dietary and endogenous sources. mdpi.comresearchgate.net They can also synthesize amino acids that are then available to the host. mdpi.comresearchgate.net Non-proteinogenic amino acids can interfere with these processes. For example, they can be mistakenly incorporated into peptides or act as competitive inhibitors of enzymes involved in the metabolism of proteinogenic amino acids, thereby disrupting normal cellular function. The diversity in metabolic pathways for amino acids across different microbial species is a key factor in their growth and survival. nih.gov

Prebiotic Chemistry and Extraterrestrial Origins of Alpha-Amino Acids

The study of α-amino acids is fundamental to understanding the origins of life. These compounds are found in extraterrestrial materials and can be synthesized under conditions mimicking the prebiotic Earth. nih.gov

There are two primary sources of amino acids considered for the prebiotic Earth: exogenous delivery via meteorites, comets, and interplanetary dust, and endogenous synthesis in environments like atmospheric mixtures or hydrothermal vents. nih.govresearchgate.net Analysis of carbonaceous meteorites, such as the Murchison meteorite, has confirmed the presence of a diverse array of amino acids, including many non-proteinogenic α-methyl amino acids like isovaline that are rare in terrestrial biology. nasa.govspie.org To date, 96 different amino acids have been identified in the Murchison meteorite. nasa.govnasa.gov

The formation of these amino acids is thought to occur through abiotic processes like the Strecker synthesis, where aldehydes or ketones react with ammonia (B1221849) and cyanide. nih.govnih.govresearchgate.net The presence of both α-amino acids and α-hydroxy acids in meteorites supports this type of synthesis mechanism. nih.gov

A significant finding in meteoritic amino acids is the presence of non-racemic mixtures, meaning an excess of one enantiomer (L or D form) over the other. nasa.govnih.gov Large L-enantiomeric excesses have been observed for several α-methyl amino acids, such as isovaline, which cannot be easily explained by terrestrial contamination. nasa.govnih.gov This suggests that a bias toward L-amino acids, the kind used in life on Earth, may have existed in the early solar system, potentially influencing the origin of homochirality in terrestrial life. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-Amino-3-methylhexanoic acid (AMHA) |

| (S)-2-aminooctanoic acid (2-AOA) |

| Isovaline |

| Glycine (B1666218) |

| Alanine |

| Valine |

| Proline |

| Glutamic acid |

| Aspartic acid |

| Serine |

Formation Mechanisms of Amino Acids in Meteorites

The presence of a diverse array of amino acids in carbonaceous chondrites, such as the Murchison meteorite, provides a unique window into the prebiotic chemical evolution of the solar system. Among the numerous amino acids identified, which range from two to eight or more carbon atoms, are α-dialkylamino acids, a class that includes this compound. nih.gov The formation of these complex organic molecules is believed to occur through abiotic processes on the meteorite parent bodies.

The leading hypothesis for the synthesis of α-amino acids in meteorites is the Strecker-cyanohydrin synthesis. nasa.govnih.govmdpi.com This pathway involves the reaction of aldehydes or ketones with ammonia and hydrogen cyanide, followed by hydrolysis, to produce α-amino acids. nih.govmdpi.comresearchgate.net The high relative abundances of α-amino acids found in meteorites are consistent with this synthetic route. nasa.gov For α-dialkylamino acids like this compound, the precursor would be a ketone. The structural diversity of amino acids found in the Murchison meteorite, which includes a nearly complete range of C2 through C8 acyclic monoamino alkanoic acids, suggests a robust and versatile formation chemistry. nih.gov Within this diverse suite, primary α-amino, α-branched amino acids are predominant. nih.gov

The concentrations of individual amino acids in meteorites have been observed to decrease as the number of carbon atoms increases. nih.gov While specific abundance data for this compound is not extensively detailed in the literature, the general trend suggests it would be present in lower concentrations than smaller amino acids. The Murchison meteorite, a CM2-type carbonaceous chondrite, has been a particularly rich source of information, with over 96 different amino acids having been identified. nasa.gov Many of these, including numerous α-dialkylamino acids, are rare or absent in the terrestrial biosphere, confirming their extraterrestrial origin. nasa.gov

Research on various carbonaceous chondrites has revealed a complex mixture of two- to seven-carbon cyclic and acyclic amino acids. nasa.gov The identification of such a wide variety of structures underscores the complex organic synthesis that can occur in non-terrestrial environments. While the Strecker synthesis is a primary candidate for the formation of α-amino acids, it is acknowledged that other mechanisms may also contribute to the full spectrum of amino acids observed in meteorites, including β, γ, and δ structures. nih.gov